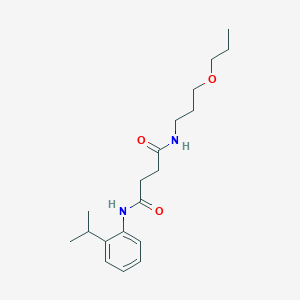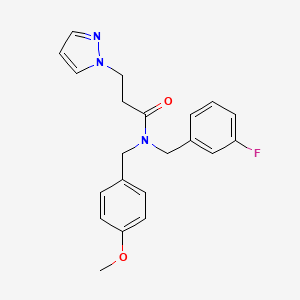
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide, also known as AZD7325, is a compound that belongs to the class of benzodiazepines. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
The mechanism of action of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is similar to other benzodiazepines, which act on the gamma-aminobutyric acid (GABA) receptor. N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide binds to the alpha2 and alpha3 subunits of the GABA receptor, resulting in an increase in the activity of GABA, which is an inhibitory neurotransmitter. This leads to a decrease in neuronal excitability, resulting in the anxiolytic and anticonvulsant effects of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABAergic neurotransmission, resulting in a decrease in neuronal excitability. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One of the advantages of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is its short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the research on N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide. One potential area of research is the investigation of its use in the treatment of post-traumatic stress disorder (PTSD). Another potential area of research is the investigation of its use in combination with other drugs for the treatment of anxiety and depression. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide in clinical settings.
Conclusion:
In conclusion, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide is a promising compound with potential therapeutic applications in various neurological disorders. Its high selectivity for the alpha2 and alpha3 subunits of the GABA receptor may result in fewer side effects compared to other benzodiazepines. However, further research is needed to better understand its long-term safety and efficacy in clinical settings.
合成方法
The synthesis of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenyl magnesium bromide with 3-bromo-1-chloropropane. The resulting product is then reacted with succinic anhydride to form the final compound. The synthesis process has been optimized to produce high yields of N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide with good purity.
科学研究应用
N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, antidepressant, and anticonvulsant properties in preclinical studies. In addition, N-(2-isopropylphenyl)-N'-(3-propoxypropyl)succinamide has also been investigated for its potential use in the treatment of alcohol use disorder and insomnia.
属性
IUPAC Name |
N'-(2-propan-2-ylphenyl)-N-(3-propoxypropyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-4-13-24-14-7-12-20-18(22)10-11-19(23)21-17-9-6-5-8-16(17)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJGXVBCUJBYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCNC(=O)CCC(=O)NC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)

![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![N-(2-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]cyclopropanamine](/img/structure/B5903947.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)
![1-(2-amino-2-oxoethyl)-N-[3-(pyridin-3-ylamino)propyl]piperidine-3-carboxamide](/img/structure/B5903961.png)
![2-ethyl-1-{4-[(2-methylprop-2-en-1-yl)oxy]benzoyl}pyrrolidine](/img/structure/B5903973.png)
![5-({3-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B5903980.png)

![(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid](/img/structure/B5903990.png)
![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![3-azocan-1-yl-N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5904000.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[2-(1,3-thiazol-2-yl)ethyl]urea trifluoroacetate](/img/structure/B5904001.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)